molecular formula C10H14O5 B1346940 2-(Methacryloyloxy)ethyl acetoacetate CAS No. 21282-97-3

2-(Methacryloyloxy)ethyl acetoacetate

Cat. No. B1346940
CAS RN: 21282-97-3
M. Wt: 214.21 g/mol
InChI Key: IBDVWXAVKPRHCU-UHFFFAOYSA-N
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Description

2-(Methacryloyloxy)ethyl acetoacetate (AAEM) is a methylene active compound . It is used in the synthesis of 2-(methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . It can also be used as a polymerizable chelating agent for metal alkoxides to form polymerizable oxide precursors .


Synthesis Analysis

The synthesis of 2-(Methacryloyloxy)ethyl acetoacetate involves the use of raw hydroxyethyl methacrylate (HEMA) and ethyl acetoacetate (AAA). The reaction is facilitated by KOH/Al2O3 as a catalyst and methyl hydroquinone as a polymerization inhibitor. The reaction is heated to 122°C, and ethanol byproduct is distilled off. After stirring for 1.5 hours, the reaction is cooled, and the catalyst is filtered out. The liquid product is then separated by distillation .


Molecular Structure Analysis

The molecular formula of 2-(Methacryloyloxy)ethyl acetoacetate is C10H14O5 . The structure of the compound can be represented by the SMILES string CC(=C)C(=O)OCCOC(=O)CC(=O)C .


Chemical Reactions Analysis

2-(Methacryloyloxy)ethyl acetoacetate is used in the polymerization of hybrid multicomponent (Si, Ti, Zr) sols . It can also be used in the synthesis of 2-(methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .


Physical And Chemical Properties Analysis

2-(Methacryloyloxy)ethyl acetoacetate has a molecular weight of 214.21 g/mol . It has a refractive index of 1.456 at 20°C and a density of 1.122 g/mL at 25°C .

Scientific Research Applications

Polymer Synthesis

2-(Methacryloyloxy)ethyl acetoacetate is used in polymer synthesis, particularly in creating specialized polymers with unique properties. For example, it can be used to synthesize 2-(methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Chelating Agent for Metal Alkoxides

This compound acts as a polymerizable chelating agent for metal alkoxides, which are used to form polymerizable oxide precursors. This application is crucial in materials science for developing new materials with specific characteristics .

Water Treatment

In environmental science, 2-(Methacryloyloxy)ethyl acetoacetate has been utilized in water treatment processes. It’s been used in the synthesis of polymers that are effective in removing heavy metals like lead from water sources .

Stabilizing Agent in Sol-Gel Processes

The compound serves as a stabilizing agent to control the chemical reactivity of monomeric alkoxides in sol-gel processes, which are essential for creating advanced materials and coatings .

Polyelectrolyte Complexation

It is involved in the polyelectrolyte complexation process, which is significant in creating various copolymers with a range of applications from drug delivery systems to water purification .

Safety And Hazards

2-(Methacryloyloxy)ethyl acetoacetate is poisonous by skin contact and moderately toxic by ingestion . It is a skin and eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

2-(Methacryloyloxy)ethyl acetoacetate has potential applications in the synthesis of various compounds and in the formation of polymerizable oxide precursors . It may also have potential uses in the polymerization of hybrid multicomponent (Si, Ti, Zr) sols .

properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O5/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11/h1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDVWXAVKPRHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65188-70-7
Record name Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID7041388
Record name 2-(Methacryloyloxy)ethyl acetoacetate
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Molecular Weight

214.21 g/mol
Source PubChem
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Physical Description

Liquid
Record name Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Product Name

2-(Methacryloyloxy)ethyl acetoacetate

CAS RN

21282-97-3, 21282-96-2
Record name 2-(Acetoacetoxy)ethyl methacrylate
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Record name 2-(Acetoacetoxy)ethyl methacrylate
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Record name Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Record name 2-(Methacryloyloxy)ethyl acetoacetate
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Record name 2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate
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Record name 2-(Methacryloyloxy)ethyl acetoacetate
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Record name 2-(ACETOACETOXY)ETHYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

A 100 g. portion of each polymer was neutralized to pH=9.5 with ammonia, an additional 0.52 g. of ammonia was added (one equivalent based on acetoacetate) to ensure complete enamine formation. To all three samples was added a premix consisting of 0.32 g. nonionic surfactant (Triton X-405; Union Carbide, 4.4 g. propylene glycol, 4.4 g. coalescent (Texanol) and 1.1 g. a 10% aqueous solution of urethane rheology modifier (QR-708; Rohm and Haas). The formulated mixture was equilibrated for 24 hours and then coatings were applied on glass plates to give 3-4 mil thick coatings. Films were placed outdoors in complete sunlight for 12 days. Film swell ratios in methyl ethyl ketone were obtained.
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Synthesis routes and methods II

Procedure details

Same procedure as Example 8 except monomers pre-emulsion was prepared by mixing 135 g of water, 7 g of Dowfax 2A1 surfactant and 300 g of acrylic monomers consisting of methylmethacrylate/n-butyl acrylate/acrylic acid/AAEM in ratio of 40.0/48.0/2.0/10.0. Resulting latex had the following properties:
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methylmethacrylate n-butyl acrylate acrylic acid AAEM
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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